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3-Bromo-2,6-dihydroxybenzoic acid

Taste sensor Allosteric detection Beta-lactam antibiotics

Conventional taste sensors fail to detect non-charged bitter APIs (e.g., beta-lactams). 3-Bromo-2,6-dihydroxybenzoic acid solves this: - Enables allosteric detection; >20 mV sensor output for amoxicillin/cefalexin vs. zero response from 2,6-DHBA. - Linear correlation with human sensory scores (1-30 mM) for objective QC. - Bromine-induced pKa shift (1.48 vs. 1.64) enhances dissociation at operating pH, critical for hydrogen bonding.

Molecular Formula C7H5BrO4
Molecular Weight 233.02 g/mol
CAS No. 26792-49-4
Cat. No. B015413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dihydroxybenzoic acid
CAS26792-49-4
Synonyms3-Bromo-γ-resorcylic Acid; 
Molecular FormulaC7H5BrO4
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)C(=O)O)O)Br
InChIInChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12)
InChIKeyGPCLJSXGFAOJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dihydroxybenzoic Acid for Bitterness Sensing Membranes


3-Bromo-2,6-dihydroxybenzoic acid (3-Br-2,6-DHBA) is a halogenated dihydroxybenzoic acid derivative with the molecular formula C7H5BrO4 and a molecular weight of 233.02 g/mol [1]. The compound is primarily utilized as a surface modifier for lipid/polymer membranes in potentiometric taste sensors, where it enables the detection of non-charged bitter pharmaceuticals through a unique allosteric mechanism [2]. Unlike the parent compound 2,6-dihydroxybenzoic acid (2,6-DHBA), the bromine substituent at the 3-position imparts distinct electronic and steric properties that are critical for the allosteric detection of target analytes such as xanthine derivatives and beta-lactam antibiotics [2].

Why 3-Bromo-2,6-DHBA Cannot Be Replaced in Allosteric Sensors


Although 2,6-dihydroxybenzoic acid (2,6-DHBA) shares the same hydroxylation pattern as 3-bromo-2,6-dihydroxybenzoic acid, direct substitution fails because the bromine atom at the 3-position is essential for inducing the allosteric effect that enables sensor membrane responses. Experimental evidence shows that membranes modified with 2,6-DHBA produce no sensor output for amoxicillin or cefalexin, whereas 3-Br-2,6-DHBA-modified membranes generate significant responses [1]. The bromine substituent lowers the predicted pKa of the carboxyl group from 1.64 to 1.48, enhancing dissociation at the sensor operating pH (3.5) and facilitating hydrogen bonding necessary for allosteric detection [1]. This mechanistic differentiation makes 3-Br-2,6-DHBA a non-fungible reagent in allosteric taste sensor applications.

3-Bromo-2,6-DHBA Sensor Performance Data


Amoxicillin and Cefalexin Detection by Modified Membrane

In a direct head-to-head comparison using the TS-5000Z taste sensing system, the 3-Br-2,6-DHBA-modified membrane produced sensor outputs exceeding 20 mV for amoxicillin (10 mM) and cefalexin (30 mM). In contrast, membranes modified with 2,6-dihydroxybenzoic acid (2,6-DHBA) or benzoic acid (BA) showed no response to these drugs [1].

Taste sensor Allosteric detection Beta-lactam antibiotics

pKa-Lowered Carboxyl Group Enables Allosteric Detection

The predicted pKa of the carboxyl group in 3-Br-2,6-DHBA is 1.48, compared to 1.64 for 2,6-DHBA, as calculated by Marvin Sketch [1]. At the reference solution pH of 3.5, this 0.16 unit difference translates into a higher degree of dissociation for 3-Br-2,6-DHBA, which is proposed to enhance hydrogen bonding interactions critical for the allosteric effect.

pKa Allosteric mechanism Dissociation

Non-Charged Bitter Substance Detection vs. Conventional Sensor

The 3-Br-2,6-DHBA-treated sensor produced significant potentiometric responses to non-charged bitter substances: caffeine (75.12 mV), pentoxifylline (69.61 mV), acefylline (31.29 mV), and doxofylline (25.25 mV) [1]. The conventional BT0 bitterness sensor, which lacks 3-Br-2,6-DHBA modification, showed no response to these analytes, confirming that the modification is essential for detection.

Non-charged bitter substances Xanthine derivatives BT0 sensor

Bitterness Score Correlation with Sensor Output

The 3-Br-2,6-DHBA-modified taste sensor demonstrated a linear correlation between potentiometric output and human sensory test scores for xanthine derivatives within the sample concentration range of 1 mM to 30 mM [1]. This establishes the sensor as a quantitative tool for bitterness prediction without relying on human taste panels.

Sensory correlation Linear range Bitterness evaluation

Selectivity for Beta-Lactams over Acyclovir

Although acyclovir shares structural similarity with caffeine (a known responder), the 3-Br-2,6-DHBA-modified membrane produced no sensor output for acyclovir, demonstrating that the sensor is not merely responsive to all purine-like structures [1]. This negative result confirms selectivity for beta-lactam antibiotics and xanthine derivatives, reducing the risk of false positives in pharmaceutical screening.

Selectivity Acyclovir False positive control

3-Bromo-2,6-DHBA Application Scenarios


Pediatric Beta-Lactam Bitterness Assessment

The demonstrated >20 mV sensor output for amoxicillin and cefalexin (vs. zero response from 2,6-DHBA-modified membranes) [1] positions 3-Br-2,6-DHBA as the enabling reagent for objective taste assessment of oral beta-lactam antibiotics. Pharmaceutical companies developing pediatric formulations can use this sensor to screen taste-masked formulations without relying on human taste panels, accelerating development while maintaining ethical standards.

Xanthine Drug Bitterness Quantification

The linear correlation between sensor output and human sensory scores in the 1–30 mM concentration range, validated for etofylline, proxyphylline, and diprophylline [2], enables replacement of sensory tests with instrumental measurements. This is particularly valuable for quality control of bitter APIs where batch-to-batch taste consistency must be documented.

Selective Bitter Detection in Complex Formulations

The 3-Br-2,6-DHBA-modified sensor detects non-charged bitter substances such as caffeine (75.12 mV) while remaining unresponsive to acyclovir [1][2]. This selectivity profile supports its use in complex formulation matrices where specific bitter component identification is required, minimizing interference from other formulation ingredients.

Allosteric Detection Mechanism Research Tool

The 0.16-unit pKa shift induced by bromine substitution (1.48 vs. 1.64 for 2,6-DHBA) [1] makes 3-Br-2,6-DHBA a model compound for investigating allosteric signal transduction in lipid/polymer membranes. Academic and industrial research groups studying biomimetic sensing mechanisms can utilize this compound to probe structure-activity relationships governing allosteric detection.

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